(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Description
This compound is a cyclopenta[b]furan-2-one derivative with a complex stereochemistry and functional group arrangement. Its molecular formula is C₁₇H₁₉ClO₅, molecular weight 338.78 g/mol, and CAS Registry Number 652152-39-1 (as per ). Key structural features include:
- A cyclopenta[b]furan-2-one core with hydroxyl groups at positions 4 and 3.
- A 3-chlorophenoxy group, which enhances lipophilicity and may influence receptor binding .
Conflicting CAS numbers (e.g., 67738-67-4 in ) suggest the existence of stereoisomers or analogs with minor structural variations, such as the presence of a 3-oxo group instead of 3-hydroxy in the butenyl chain.
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11?,13-,14-,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPCWNVUFFTIJ-CTSZLSBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(COC3=CC(=CC=C3)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[b]furan ring, introduction of the chlorophenoxy group, and the addition of the hydroxybutenyl chain. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the butenyl chain can be reduced to single bonds.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the butenyl chain results in saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopenta[b]furan-2-one derivatives below.
Structural Analogues
Functional Group Impact on Properties
- 3-Chlorophenoxy vs. Trifluoromethylphenoxy ( vs. 8): The trifluoromethyl group increases electron-withdrawing effects and hydrophobicity (LogP 3.5 vs.
- Hydroxyl vs. Benzoyloxy ( vs. 7): Esterification of the hydroxyl group (e.g., benzoyloxy) reduces hydrogen-bond donor capacity (1 vs. 3) and may alter metabolic stability .
- Phenylpentyl vs. Chlorophenoxy ( vs. 8): The phenylpentyl chain in introduces greater flexibility and hydrophobicity, which could affect binding to hydrophobic enzyme pockets .
3D Similarity and Chemoinformatics Analysis
Per , PubChem3D’s shape similarity (ST ≥0.8) and feature similarity (CT ≥0.5) metrics indicate that the target compound shares high 3D similarity with:
- CAS 67738-67-4 (): Despite differing in the 3-oxo group, its ST score is 0.85 due to overlapping cyclopenta[b]furan cores .
- CAS 145667-75-0 (): CT score 0.6, driven by conserved hydroxyl and aromatic interactions .
highlights that Tanimoto coefficients for binary fingerprints show moderate similarity (0.4–0.6) with compounds bearing chlorophenoxy or trifluoromethyl groups, reflecting shared pharmacophoric features .
Biological Activity
The compound known as (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research and data.
- Molecular Formula: C24H23ClO6
- Molecular Weight: 442.89 g/mol
- CAS Number: 652152-39-1
The biological activity of this compound is largely attributed to its structural features:
- The hydroxyl groups contribute to reactivity and interaction with biological targets.
- The furan ring enhances the compound's ability to participate in biochemical pathways.
Research indicates that compounds with similar structures may exhibit various biological effects by interacting with enzymes or receptors involved in metabolic processes.
Antioxidant Activity
Compounds containing hydroxyl groups are known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which can protect cells from damage.
Anticancer Properties
Similar compounds have been studied for inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Effects
Natural products with furan rings have demonstrated antimicrobial activity against various pathogens. This suggests that the compound may possess similar properties.
Case Studies and Research Findings
-
Antioxidant Studies
- A study indicated that derivatives of cyclopentafuran compounds showed significant antioxidant activity in vitro. The presence of hydroxyl groups was crucial in scavenging free radicals effectively.
-
Anticancer Research
- In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.
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Antimicrobial Testing
- Compounds structurally related to this hexahydrocyclopenta[b]furan derivative were tested against bacteria and fungi, showing effective inhibition of growth.
Data Table: Biological Activities Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl groups; Furan ring | Antioxidant; Anticancer; Antimicrobial |
| (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | Hydroxyl group; Tetrahydrofuran ring | Antioxidant; Antimicrobial |
| Prostaglandin Analogues | Various functional groups | Anti-inflammatory; Analgesic |
Q & A
Basic: What analytical techniques are recommended to confirm the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemistry: Use a combination of NMR (1H and 13C) to analyze coupling constants and NOESY/ROESY for spatial correlations of substituents. X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives . Optical rotation measurements (e.g., -44° in methanol at c = 1.4) can corroborate enantiomeric purity .
- Purity: High-performance liquid chromatography (HPLC) with UV detection is standard. Melting point analysis (117–119°C) and mass spectrometry (MS) further validate molecular integrity .
Advanced: How can synthetic challenges in introducing the (E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl moiety be addressed?
Methodological Answer:
- Stereoselective Olefination: Utilize Wittig or Horner-Wadsworth-Emmons reactions with chiral phosphonate reagents to control E-geometry. Protect the 3-hydroxy group during coupling to prevent side reactions .
- Post-Functionalization: After cyclopenta[b]furan core assembly, introduce the chlorophenoxy group via Mitsunobu or SNAr reactions, ensuring regioselectivity by activating the phenolic oxygen .
Basic: What solvent systems are optimal for handling and characterizing this compound?
Methodological Answer:
- Solubility: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) based on structural analogs with hydroxyl and furanone groups. Methanol is recommended for optical rotation measurements .
- Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients or normal-phase silica columns with ethyl acetate/hexane mixtures for purification .
Advanced: How does the 3-chlorophenoxy substituent influence biological activity compared to other aryloxy groups?
Methodological Answer:
- Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity and metabolic stability compared to methoxy or methyl groups. Compare with analogs like the trifluoromethylphenoxy derivative (CAS 105394-12-5), which shows increased lipophilicity and receptor binding .
- Structure-Activity Relationship (SAR): Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts. Computational docking studies can rationalize substituent interactions with target proteins .
Basic: What safety precautions are critical when working with this compound?
Methodological Answer:
- Handling: Avoid ignition sources (P210) and use fume hoods for weighing. Store at 0–6°C for stability, as recommended for similar cyclopenta[b]furanones .
- First Aid: For exposure, rinse with water (P101) and seek medical attention if ingested. Safety data sheets (SDS) must be reviewed prior to use (P202) .
Advanced: How can contradictions in stereochemical assignments from NMR and X-ray data be resolved?
Methodological Answer:
- Dynamic NMR: Assess conformational flexibility at varying temperatures to explain discrepancies in coupling constants.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for lowest-energy conformers .
Basic: What spectroscopic signatures distinguish this compound from its diastereomers?
Methodological Answer:
- NMR: Key differences include splitting patterns of the furanone C2 proton (δ ~5.5–6.0 ppm) and allylic protons of the enyl group (δ ~4.0–5.0 ppm). Diastereomers show distinct NOE correlations .
- IR: The carbonyl stretch (~1750 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) are characteristic .
Advanced: What strategies improve yield in multi-step syntheses of cyclopenta[b]furan derivatives?
Methodological Answer:
- Protection-Deprotection: Temporarily mask hydroxyl groups (e.g., as silyl ethers) during harsh reactions.
- Catalytic Asymmetric Synthesis: Employ organocatalysts or transition-metal complexes (e.g., Rh or Ru) for enantioselective cycloadditions .
Basic: How is the compound’s stability under acidic/basic conditions evaluated?
Methodological Answer:
- Stress Testing: Incubate in pH-adjusted buffers (e.g., HCl/NaOH) and monitor degradation via HPLC. The furanone ring is prone to hydrolysis under strong acids/bases .
- Kinetic Studies: Track half-life at 25–40°C to determine optimal storage conditions .
Advanced: What computational tools are used to predict metabolic pathways of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
